Meropenem

Description

Properties

IUPAC Name |

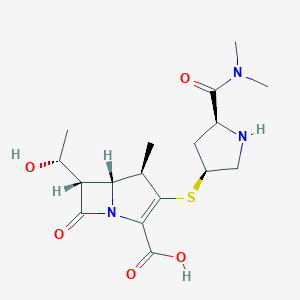

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJNNHOOLUXYBV-PQTSNVLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045526 | |

| Record name | Meropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meropenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly, 5.63e+00 g/L | |

| Record name | Meropenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meropenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96036-03-2, 119478-56-7 | |

| Record name | Meropenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96036-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meropenem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096036032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meropenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Meropenem trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEROPENEM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOP6PX0BAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Meropenem | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meropenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Meropenem's Molecular Targets in Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of Meropenem, a broad-spectrum carbapenem antibiotic. We will dissect its primary targets within the bacterial cell wall synthesis pathway, present quantitative data on its binding affinities, detail relevant experimental methodologies, and visualize the complex interactions and pathways involved.

Introduction: The Bactericidal Action of this compound

This compound is a potent, intravenously administered β-lactam antibiotic belonging to the carbapenem class.[1][2] Its bactericidal activity stems from the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[3][4] By inhibiting the final stages of this pathway, this compound induces the formation of a weakened cell wall, leading to cell lysis and death.[2][4] Its broad spectrum of activity covers a wide range of Gram-positive and Gram-negative bacteria, making it a critical last-resort antibiotic for severe and multi-drug resistant infections.[1][3]

Primary Molecular Targets: Penicillin-Binding Proteins (PBPs)

The principal molecular targets of this compound are the Penicillin-Binding Proteins (PBPs).[2][5] PBPs are bacterial enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, located on the outer side of the cytoplasmic membrane.[6][7] They play a crucial role in the final steps of peptidoglycan assembly, catalyzing the cross-linking of adjacent glycan strands to form the rigid, mesh-like structure of the cell wall.[4]

This compound's efficacy is rooted in its high affinity for multiple essential PBPs.[5] By covalently binding to the active site of these enzymes, it effectively inhibits their catalytic function.[8] This inhibition disrupts the necessary cross-linking of the peptidoglycan layer, compromising the cell wall's structural integrity and ultimately leading to bacterial cell death.[4][9]

2.1 Species-Specific PBP Affinity

This compound exhibits strong binding affinity to different sets of PBPs depending on the bacterial species:

-

In Escherichia coli : this compound demonstrates a high affinity for PBP2 and PBP3.[3][10] It also binds strongly to PBP4, PBP1a, PBP1b, PBP5, and PBP6.[11][12] The simultaneous binding to both PBP2 and PBP3 is believed to contribute to its potent activity, creating a synergistic effect that leads to the formation of spherical cells and subsequent lysis.[10][13]

-

In Pseudomonas aeruginosa : this compound's strongest affinities are for PBPs 2 and 3.[3][10] It also shows significant binding to PBP4.[4][11] The inhibition of PBP2 leads to the formation of spherical cells, while PBP3 inhibition results in filamentation.[10]

-

In Staphylococcus aureus : The primary targets are PBPs 1, 2, and 4.[3][4] It has the highest affinity for PBP4, followed by PBP1, PBP2, and PBP3.[11][14]

Quantitative Analysis of this compound-PBP Interactions

The affinity of this compound for its PBP targets can be quantified by determining the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of PBP activity. The table below summarizes the IC₅₀ values for this compound against key PBPs in E. coli and P. aeruginosa.

| Bacterium | PBP Target | This compound IC₅₀ (μg/ml) | Reference |

| Escherichia coli | PBP1a/1b | 0.4 | [10] |

| PBP2 | 0.008 | [10] | |

| PBP3 | 0.6 | [10] | |

| PBP4 | ≤0.02 | [10] | |

| PBP5/6 | 1 | [10] | |

| Pseudomonas aeruginosa | PBP1a | 2 | [10] |

| PBP1b | 8 | [10] | |

| PBP2 | ≤0.3 | [10] | |

| PBP3 | ≤0.3 | [10] | |

| PBP4 | ≤0.3 | [10] |

Table 1: 50% Inhibitory Concentrations (IC₅₀) of this compound for Penicillin-Binding Proteins (PBPs) in E. coli and P. aeruginosa.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the pathways and logical relationships involved in this compound's bactericidal activity.

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Caption: Logical Flow of this compound Action on PBPs.

Key Experimental Protocols

5.1 PBP Binding Affinity Assay (Competitive Inhibition)

This protocol is used to determine the IC₅₀ of this compound for specific PBPs. It relies on the competition between the unlabeled antibiotic (this compound) and a fluorescently labeled β-lactam probe (e.g., Bocillin FL) for binding to PBPs.

Methodology:

-

Membrane Preparation: Isolate bacterial membranes containing PBPs from cultured cells (e.g., E. coli MC4100 or P. aeruginosa PAO1) through methods such as sonication and ultracentrifugation.[10]

-

Competitive Binding: Incubate the prepared membranes with varying concentrations of this compound for a set period (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a constant, saturating concentration of Bocillin FL to the mixture and incubate for another set period (e.g., 10 minutes at 37°C). Bocillin FL will bind to any PBPs not already inhibited by this compound.

-

Reaction Quenching: Stop the labeling reaction by adding an excess of unlabeled penicillin G and placing the samples on ice.

-

SDS-PAGE: Separate the PBP-containing membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence imager (e.g., LumiImager or Typhoon FLA 9500).[10][15] The intensity of the fluorescent bands corresponds to the amount of uninhibited PBP.

-

IC₅₀ Determination: Quantify the band intensities using software (e.g., Quantity One). The IC₅₀ is the concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to a control sample with no this compound.[10]

Caption: Workflow for PBP Competitive Binding Assay.

5.2 Morphological Analysis via Microscopy

This protocol allows for the direct observation of changes in bacterial cell shape resulting from PBP inhibition by this compound.

Methodology:

-

Bacterial Culture: Grow bacteria (e.g., E. coli or P. aeruginosa) in a suitable broth to the mid-logarithmic phase.

-

Antibiotic Exposure: Add this compound at a specific concentration (e.g., 1x the Minimum Inhibitory Concentration, MIC) to the bacterial culture.[10]

-

Incubation: Incubate the treated culture for a defined period (e.g., 60 to 240 minutes).[10]

-

Microscopic Examination: At various time points, withdraw aliquots of the culture.

-

Imaging: Examine the cells using phase-contrast or scanning electron microscopy at high magnification (e.g., ×1,000).[10]

-

Analysis: Document the morphological changes, such as the formation of spherical cells (indicative of PBP2 inhibition) or filamentous cells (indicative of PBP3 inhibition).[10][11]

Additional Molecular Targets

While PBPs are the primary targets, research has indicated that carbapenems like this compound can also interact with other enzymes involved in cell wall metabolism, particularly in certain species like Mycobacterium tuberculosis.

-

L,D-Transpeptidases (Ldts): In M. tuberculosis, which has a unique peptidoglycan structure, L,D-transpeptidases are crucial for creating 3-3 cross-links. This compound can act as a suicide inhibitor of these enzymes, such as LdtMt2, further disrupting cell wall integrity.[16][17]

-

D,D-Carboxypeptidases: this compound has been shown to directly inhibit the D,D-carboxypeptidase DacB2 in M. tuberculosis. This action limits the pool of available substrates for cross-linking, working synergistically with the inhibition of transpeptidases to induce rapid cell lysis.[17]

Conclusion

This compound exerts its powerful bactericidal effect through a multi-targeted inhibition of bacterial cell wall synthesis. Its primary mechanism involves the high-affinity binding and subsequent inactivation of multiple essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking, critical morphological changes, and ultimately, cell lysis. The specific PBPs targeted vary across bacterial species, contributing to this compound's broad spectrum of activity. Further research into its effects on secondary targets, such as L,D-transpeptidases, continues to illuminate the comprehensive and potent nature of this last-resort antibiotic. A thorough understanding of these molecular interactions is paramount for combating antibiotic resistance and guiding the development of future antibacterial agents.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 5. Cellular and molecular aspects of drugs of the future: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Epidemiology and Mechanisms of High-Level Resistance to this compound and Imipenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. mdpi.com [mdpi.com]

- 9. Carbapenem-resistant enterobacteriaceae - Wikipedia [en.wikipedia.org]

- 10. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 12. Biochemical comparison of imipenem, this compound and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent activity of this compound against Escherichia coli arising from its simultaneous binding to penicillin-binding proteins 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound INHIBITS D,D-CARBOXYPEPTIDASE ACTIVITY IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Broad-Spectrum Antibiotic: A Technical History of Meropenem's Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem stands as a cornerstone in the armamentarium against severe bacterial infections, particularly those caused by multidrug-resistant organisms. As a member of the carbapenem class of β-lactam antibiotics, its journey from discovery to clinical staple is a testament to the power of medicinal chemistry in overcoming microbial resistance. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, mechanism of action, antimicrobial spectrum, and the evolution of resistance. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways.

The Dawn of the Carbapenems: A Response to Growing Resistance

The story of this compound begins with the discovery of the first carbapenem, thienamycin, in the late 1970s from Streptomyces cattleya.[1][2] Thienamycin exhibited an exceptionally broad spectrum of antibacterial activity, surpassing other β-lactams of its time. However, its inherent chemical instability and susceptibility to hydrolysis by human renal dehydropeptidase-I (DHP-I) hindered its clinical development.[2] This led to the development of imipenem, a more stable derivative of thienamycin, which was co-administered with a DHP-I inhibitor, cilastatin.[2]

The success of the imipenem-cilastatin combination spurred further research to develop a carbapenem with inherent stability to DHP-I, a broader spectrum of activity, and a reduced potential for neurotoxicity that was observed with imipenem. This endeavor culminated in the synthesis of this compound, a significant advancement in the carbapenem class. This compound was patented in 1983 and received its first approval for medical use in 1995 in Japan.[3]

The Chemical Blueprint: Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been refined over the years to improve efficiency and yield. A common industrial synthesis involves the condensation of two key intermediates: a protected carbapenem core and a pyrrolidine side chain.

A widely utilized synthetic route involves the reaction of 4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate with (2S,4S)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine.[4][5] This condensation reaction is followed by deprotection steps to yield the final this compound molecule.[4]

Experimental Protocol: A Representative Synthesis of this compound

The following protocol is a generalized representation of a common synthetic approach. Specific conditions and reagents may vary based on patented and proprietary industrial processes.

Step 1: Condensation

-

Dissolve 4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate and (2S,4S)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine hydrochloride in an appropriate organic solvent (e.g., N,N-dimethylformamide or a mixture of ethyl acetate and N-methylpyrrolidinone).[6][7]

-

Cool the reaction mixture to a temperature between -10°C and 5°C.[4][6]

-

Add a suitable base, such as diisopropylethylamine (DIPEA), dropwise to the cooled mixture to facilitate the condensation reaction.[4]

-

Stir the reaction mixture at a controlled low temperature for several hours until the reaction is complete, which can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).[4]

-

The resulting product is the diprotected this compound intermediate.

Step 2: Deprotection (Hydrogenolysis)

-

The crude reaction mixture containing the diprotected this compound is subjected to hydrogenolysis without isolation of the intermediate.[7]

-

A catalyst, typically 5% or 10% Palladium on carbon (Pd/C), is added to the reaction mixture.[4][7]

-

The reaction is carried out in a biphasic solvent system, often a mixture of the organic solvent from the previous step and an aqueous buffer (e.g., N-methylmorpholine-acetic acid buffer at pH 6.0).[7]

-

The mixture is hydrogenated under pressure (e.g., 3-4 bar) at a controlled temperature (e.g., 20-25°C) for several hours.[7]

-

Upon completion of the reaction, the catalyst is removed by filtration.[7]

-

The aqueous layer, containing the deprotected this compound, is separated.[7]

Step 3: Isolation and Purification

-

The aqueous solution of this compound is treated with an organic solvent such as acetone to induce crystallization.[4][7]

-

The mixture is cooled to a low temperature (e.g., 0-5°C) and stirred to promote complete precipitation.[4][7]

-

The crystalline this compound is collected by filtration, washed with a cold organic solvent (e.g., acetone), and dried under vacuum to yield the final product.[4][7]

Mechanism of Action: Disrupting the Bacterial Fortress

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of the bacterial cell.[8][9] This mechanism is characteristic of β-lactam antibiotics.

Targeting Penicillin-Binding Proteins (PBPs)

The primary targets of this compound are the penicillin-binding proteins (PBPs), which are enzymes located in the bacterial cell membrane that are crucial for the final steps of peptidoglycan synthesis.[3][10] Peptidoglycan is a polymer that forms the structural framework of the bacterial cell wall. This compound readily penetrates the outer membrane of Gram-negative bacteria and covalently binds to the active site of PBPs.[9] This acylation inactivates the PBPs, preventing the cross-linking of peptidoglycan chains. The inhibition of cell wall synthesis leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[9] this compound has a high affinity for multiple PBPs, which contributes to its broad spectrum of activity.[9]

Antimicrobial Spectrum and Potency

This compound is renowned for its exceptionally broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[11][12] Its potency is reflected in its low Minimum Inhibitory Concentrations (MICs) against many clinically important pathogens.

Quantitative Data: MIC Values

The following table summarizes the MIC50 and MIC90 values of this compound against a selection of common bacterial pathogens, demonstrating its potent in vitro activity.

| Bacterial Species | Gram Stain | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA) | Positive | 0.06 | 0.12 |

| Streptococcus pneumoniae | Positive | ≤0.025 | 0.1 |

| Enterococcus faecalis | Positive | 2 | 8 |

| Escherichia coli | Negative | ≤0.025 | 0.06 |

| Klebsiella pneumoniae | Negative | 0.03 | 0.06 |

| Pseudomonas aeruginosa | Negative | 0.5 | 2 |

| Acinetobacter baumannii | Negative | 1 | 8 |

| Haemophilus influenzae | Negative | 0.05 | 0.1 |

| Bacteroides fragilis | Anaerobe | 0.12 | 0.5 |

Data compiled from multiple sources.[13][14][15][16] Values can vary based on geographic location and testing methodology.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[2][17][18][19][20]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Multipipettor and sterile pipette tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a series of twofold serial dilutions of the this compound stock solution in CAMHB directly in the wells of the 96-well plate.[17] b. The final volume in each well should be 100 µL.[17] c. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included.[17]

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.[18] b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

-

Inoculation: a. Within 15 minutes of standardization, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.[18]

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

-

Interpretation: a. After incubation, examine the plate for bacterial growth (indicated by turbidity).[2] b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2]

Pharmacokinetics and Clinical Efficacy

The pharmacokinetic profile of this compound is characterized by good tissue penetration and a primary route of elimination through the kidneys.[8][10][11]

Quantitative Pharmacokinetic Parameters

| Parameter | Healthy Adults (1g dose) | Patients with Severe Renal Impairment (GFR < 5 ml/min) |

| Peak Plasma Concentration (Cmax) | 53 - 62 mg/L | ~53 mg/L (0.5g dose) |

| Elimination Half-life (t½) | ~1 hour | up to 13.7 hours |

| Volume of Distribution (Vd) | 15 - 20 L | Variable, may be altered |

| Total Plasma Clearance (CL) | ~186 ml/min/1.73 m² | ~19 ml/min/1.73 m² |

| Renal Clearance | ~70% of total clearance | Significantly reduced |

| Protein Binding | ~2% | ~2% |

Data compiled from multiple sources.[8][10][11][21] Values can vary based on patient population and clinical condition.

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating a wide range of serious infections, including intra-abdominal infections, bacterial meningitis, pneumonia, and febrile neutropenia.[18][22] In comparative studies, this compound has shown efficacy comparable to or greater than other broad-spectrum antibiotics and combination therapies.[18][22] Its favorable safety profile, particularly its lower propensity to cause seizures compared to imipenem, has made it a preferred choice in many clinical scenarios.[18]

Stability to Renal Dehydropeptidase-I (DHP-I)

A key advantage of this compound over its predecessor, imipenem, is its enhanced stability against hydrolysis by human renal dehydropeptidase-I (DHP-I).[12][14][23] This stability is attributed to the presence of a 1-β-methyl group in its chemical structure.[12] As a result, this compound can be administered without a DHP-I inhibitor like cilastatin.

Experimental Protocol: DHP-I Stability Assay

The stability of this compound in the presence of DHP-I can be assessed by monitoring the rate of its hydrolysis.

Materials:

-

Purified DHP-I enzyme (from human or animal sources)

-

This compound solution of known concentration

-

Spectrophotometer capable of UV absorbance measurements

-

Reaction buffer (e.g., 3-(N-morpholino)propanesulfonic acid, pH 7.1)

-

Quartz cuvettes

Procedure:

-

Enzyme and Substrate Preparation: a. Prepare a solution of purified DHP-I in the reaction buffer. b. Prepare a solution of this compound in the reaction buffer.

-

Kinetic Measurement: a. Equilibrate the DHP-I solution and the this compound solution to the reaction temperature (e.g., 37°C).[24] b. Initiate the reaction by adding a small volume of the DHP-I solution to the this compound solution in a quartz cuvette.[24] c. Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a specific wavelength (e.g., 298 nm), which corresponds to the hydrolysis of the β-lactam ring of this compound.[24] d. Record the absorbance at regular time intervals for a defined period (e.g., 2.5 minutes).[24]

-

Data Analysis: a. Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time plot. b. By performing the assay with varying substrate concentrations, kinetic parameters such as Vmax and Km can be determined using Lineweaver-Burk plots.[24] The Vmax/Km ratio serves as an index of the enzyme's preference for the substrate, with a lower value indicating greater stability.[24]

The Challenge of Resistance

Despite its broad spectrum and stability, the emergence of resistance to this compound is a growing concern. Bacteria have evolved several mechanisms to evade the action of carbapenems.

Mechanisms of Resistance

-

Carbapenemase Production: The most significant mechanism of resistance is the production of carbapenem-hydrolyzing β-lactamase enzymes, known as carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48).[14] These enzymes inactivate this compound by hydrolyzing its β-lactam ring.

-

Efflux Pump Overexpression: Some bacteria can actively pump this compound out of the cell before it reaches its PBP targets.[1][7] This is often mediated by multidrug resistance (MDR) efflux pumps.

-

Porin Loss or Modification: Gram-negative bacteria possess outer membrane proteins called porins that form channels for the entry of antibiotics like this compound.[25] Mutations that lead to the loss or modification of these porin channels can reduce the intracellular concentration of this compound, leading to resistance.[25]

-

Alterations in Penicillin-Binding Proteins (PBPs): Although less common, mutations in the genes encoding PBPs can reduce their affinity for this compound, thereby decreasing its efficacy.

Experimental Protocol: Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This method provides a rapid, qualitative assessment of efflux pump activity in bacteria.[1][22]

Materials:

-

Tryptic Soy Agar (TSA) plates

-

Ethidium bromide (EtBr) stock solution

-

Bacterial cultures of test and control strains

-

Incubator (37°C)

Procedure:

-

Plate Preparation: a. Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 µg/mL).[22]

-

Inoculation: a. From a fresh culture, pick a colony of the test organism and streak it radially from the center to the edge of the EtBr-containing TSA plate.[22] b. Multiple strains can be tested on the same plate in a "cartwheel" pattern.[22] c. Include a known susceptible (low efflux) control strain and a known resistant (high efflux) control strain.[22]

-

Incubation: a. Incubate the plates at 37°C for 16-18 hours.[22]

-

Interpretation: a. After incubation, visualize the plates under UV light. b. Strains with high efflux pump activity will effectively pump out the EtBr and will show little to no fluorescence, even at higher EtBr concentrations.[22] c. Strains with low efflux activity will accumulate EtBr and will fluoresce brightly.[22] d. A four-fold or greater increase in the MIC of an antibiotic in the presence of an efflux pump inhibitor (like CCCP or PAβN) in a broth microdilution assay can provide quantitative confirmation of efflux pump-mediated resistance.[7][26]

Conclusion and Future Directions

This compound represents a significant milestone in the development of carbapenem antibiotics, offering a broad spectrum of activity, stability to DHP-I, and a favorable safety profile. Its discovery and development have provided clinicians with a powerful tool to combat serious and life-threatening bacterial infections. However, the escalating threat of carbapenem resistance underscores the urgent need for continued research and development of new antimicrobial agents and strategies to preserve the efficacy of this vital class of antibiotics. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to this critical endeavor, fostering a deeper understanding of this compound's legacy and informing the development of the next generation of antibacterial therapies.

References

- 1. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Comparison of this compound MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Batch to the Semi-Continuous Flow Hydrogenation of pNB, pNZ-Protected this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. CN103450203A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. mid.journals.ekb.eg [mid.journals.ekb.eg]

- 8. Pharmacokinetics of this compound in patients with renal failure and patients receiving renal replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of this compound in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of this compound and effect of 1 beta-methyl substitution on its stability in the presence of renal dehydropeptidase I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Antimicrobial activities of this compound against clinically isolated strains. The result against strains isolated from blood and cerebrospinal fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of this compound-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-Vaborbactam Tested against Contemporary Gram-Negative Isolates Collected Worldwide during 2014, Including Carbapenem-Resistant, KPC-Producing, Multidrug-Resistant, and Extensively Drug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. This compound Pharmacokinetics and Target Attainment in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 23. researchgate.net [researchgate.net]

- 24. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. prepchem.com [prepchem.com]

- 26. The impact of efflux pumps on this compound susceptibility among metallo-β-lactamase-producing and nonproducing Pseudomonas aeruginosa: Insights for better antimicrobial stewardship | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Meropenem

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, physical, and biological properties of meropenem, a broad-spectrum carbapenem antibiotic. The information is intended for professionals in the fields of pharmaceutical research, drug development, and clinical microbiology.

Chemical Identity and Structure

This compound is a semi-synthetic, ultra-broad-spectrum injectable antibiotic belonging to the carbapenem class of β-lactams.[1] Its unique structure confers stability against many bacterial β-lactamases, including penicillinases and cephalosporinases. Unlike imipenem, it is stable to human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[2]

The chemical structure of this compound features a carbapenem core fused to a five-membered, unsaturated ring.[3] Key structural features include a 1-β-methyl group, which provides intrinsic stability to DHP-I, and a pyrrolidine side chain at the C-2 position, which enhances its spectrum of activity against Gram-negative bacteria.[2][3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4R,5S,6S)-3-[[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[4][5] |

| CAS Number | 96036-03-2 (Anhydrous)[6][7] |

| 119478-56-7 (Trihydrate)[8] | |

| Molecular Formula | C₁₇H₂₅N₃O₅S (Anhydrous)[4][7] |

| C₁₇H₃₁N₃O₈S (Trihydrate)[9] | |

| Stereochemistry | Specific stereocenters at positions 4, 5, and 6 of the bicyclic core and within the side chains are crucial for its antibacterial activity.[4] |

Physicochemical Properties

This compound is typically supplied as a sterile, white to pale yellow crystalline powder for injection, often as the trihydrate form.[2][7] Its physicochemical properties are critical for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 383.46 g/mol (Anhydrous) | [6][7] |

| 437.51 g/mol (Trihydrate) | [8] | |

| Melting Point | 163.3 - 164.0 °C | [3] |

| pKa (Strongest Acidic) | 3.28 | [6] |

| pKa (Strongest Basic) | 9.39 | [6] |

| Water Solubility | Sparingly soluble (5.63 mg/mL) | [2][6] |

| Solubility in other solvents | Soluble in 5% monobasic potassium phosphate solution; Very slightly soluble in ethanol; Practically insoluble in acetone or ether. Soluble in DMSO (approx. 30 mg/mL for hydrate). | [5][7] |

| LogP (Partition Coefficient) | -0.6 to -0.69 | [2][6] |

| Appearance | White to pale yellow crystalline powder | [7] |

Mechanism of Action and Antibacterial Spectrum

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It readily penetrates the cell walls of most Gram-positive and Gram-negative bacteria and binds to multiple penicillin-binding proteins (PBPs).[5][7] The acylation of these essential enzymes, which are responsible for the cross-linking of peptidoglycan, leads to the weakening of the cell wall and subsequent cell lysis.[3] Its strongest affinities are for PBPs 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa, and PBPs 1, 2, and 4 of Staphylococcus aureus.[6][7]

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum

This compound is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[4] It is more active against Gram-negative organisms than imipenem, particularly against Pseudomonas aeruginosa and Enterobacteriaceae.[2] It is active against many β-lactamase-producing strains. However, it is not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[10]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a low volume of distribution, low plasma protein binding, and primary elimination via the kidneys.

Table 3: Pharmacokinetic Properties of this compound in Adults with Normal Renal Function

| Parameter | Value | Source |

| Volume of Distribution (Vd) | ~0.3 L/kg (~21 L) | [2][4] |

| Plasma Protein Binding | Approximately 2% | [6][11] |

| Metabolism | One inactive metabolite (ring-opened β-lactam) | [6][7] |

| Route of Elimination | Primarily renal | [1][6] |

| Elimination Half-life (t½) | ~1 hour | [6][11] |

| Excretion | ~70% excreted as unchanged drug in urine within 12 hours | [1][6] |

Pharmacodynamics

As a β-lactam antibiotic, this compound exhibits time-dependent bactericidal activity. The key pharmacodynamic parameter that correlates with its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the pathogen. A bactericidal target of approximately 40% fT>MIC is generally considered necessary for clinical efficacy.[10][12] For critically ill patients, a higher target of 100% fT>MIC may be desired to maximize bacterial killing.[11]

Experimental Protocols

Determination of this compound in Plasma by HPLC

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in human plasma, based on established protocols.[4][5][10]

5.1.1 Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., etoricoxib or pheniramine[4][5]

-

HPLC-grade acetonitrile and methanol

-

Phosphate buffer (e.g., 10 mmol, pH 3.0)[5]

-

Trichloroacetic acid (15%) or acetonitrile for protein precipitation[4][7]

-

Human plasma (blank)

-

0.45 µm membrane filters

5.1.2 Chromatographic Conditions

-

Column: BDS Hypersil Cyano (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[5][10]

-

Mobile Phase: Acetonitrile : 10 mmol Phosphate Buffer (pH 3.0) (25:75, v/v)[5]

-

Injection Volume: 20 µL

5.1.3 Sample Preparation Protocol

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard solution.

-

Add 1 mL of acetonitrile (or an equivalent volume of 15% trichloroacetic acid) to precipitate plasma proteins.[4][7]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.45 µm PVDF membrane filter.

-

Inject 20 µL of the filtrate into the HPLC system for analysis.

5.1.4 Workflow Diagram

References

- 1. Comparison of sensititre broth microdilution and agar dilution susceptibility testing techniques for this compound to determine accuracy, reproducibility, and predictive values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound in plasma by high–performance liquid chromatography and a microbiological method | Semantic Scholar [semanticscholar.org]

- 3. Development of a this compound susceptibility disc: drug content, preliminary interpretive and quality control criteria and potency bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound in plasma by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. impactfactor.org [impactfactor.org]

- 8. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxoid™ this compound Antimicrobial Susceptibility discs 10 μg | Request for Quote [thermofisher.com]

- 12. Comparison of sensititre broth microdilution and agar dilution susceptibility testing techniques for this compound to determine accuracy, reproducibility, and predictive values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bepls.com [bepls.com]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Meropenem

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro pharmacokinetic (PK) and pharmacodynamic (PD) properties of meropenem, a broad-spectrum carbapenem antibiotic. The information presented herein is intended to serve as a core resource for research, drug development, and preclinical evaluation activities.

In Vitro Pharmacodynamics: The Antibacterial Action of this compound

The pharmacodynamics of this compound describe the relationship between drug concentration and its antibacterial effect. As a beta-lactam antibiotic, this compound's efficacy is primarily characterized by its ability to inhibit bacterial cell wall synthesis, leading to cell death.

Mechanism of Action

This compound exerts its bactericidal activity by penetrating the cell wall of most Gram-positive and Gram-negative bacteria and binding to essential penicillin-binding proteins (PBPs).[1] Its primary targets are PBPs 2, 3, and 4.[1][2] This binding action inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[2][3][4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[2][4] this compound is notably stable against hydrolysis by most beta-lactamases, including many carbapenemases, which enhances its spectrum of activity.[2][3]

References

Meropenem: A Technical Guide on its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity of meropenem, a broad-spectrum carbapenem antibiotic. This compound is known for its potent bactericidal action, which results from the inhibition of bacterial cell wall synthesis[1]. It exhibits significant stability against hydrolysis by most beta-lactamases and effectively penetrates the cell walls of a wide array of Gram-positive and Gram-negative bacteria to reach its penicillin-binding-protein (PBP) targets[1][2]. This document summarizes quantitative susceptibility data, details standardized experimental protocols for its evaluation, and presents visual workflows and classifications to aid in research and development.

Spectrum of Activity: Quantitative Data

This compound demonstrates a broad spectrum of activity, encompassing many clinically significant Gram-negative, Gram-positive, and anaerobic bacteria[3][4]. Its activity is particularly pronounced against Gram-negative organisms, including many that are resistant to third-generation cephalosporins[3].

Gram-Negative Aerobes

This compound is highly active against the Enterobacterales family and other challenging Gram-negative pathogens like Pseudomonas aeruginosa. It is often four- to 16-fold more active than imipenem against species such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp.[5][6]. However, resistance is a growing concern, primarily mediated by carbapenemase production, efflux pump overexpression (e.g., MexAB-OprM), and porin loss (e.g., OprD)[7][8][9].

Table 1: In-Vitro Activity of this compound against Gram-Negative Clinical Isolates

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Susceptibility (%) | Reference |

| Escherichia coli | ≤0.025 | ≤0.025 | ≤0.008 - 1 | 100% | [5][10][11][12] |

| Klebsiella pneumoniae | - | ≤0.25 | 0.015 - 2 | - | [5][10] |

| Enterobacter spp. | - | ≤0.25 | 0.03 - 2 | 99% | [5][10][12] |

| Serratia marcescens | - | ≤0.25 | 0.016 - 32 | - | [5][10] |

| Proteus mirabilis | - | ≤0.25 | 0.015 - 2 | - | [5][10] |

| Pseudomonas aeruginosa | - | 2 | 0.03 - 32 | 84-94% | [5][6][10][12] |

| Acinetobacter spp. | - | - | 0.03 - >128 | - | [10] |

| Haemophilus influenzae | - | 0.06 | ≤0.008 - 0.5 | - | [5][10][11] |

| Neisseria meningitidis | - | - | ≤0.008 - 0.5 | - | [2][10] |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on geographic location, time of study, and local resistance patterns. Susceptibility is based on breakpoints defined at the time of the respective studies.

Gram-Positive Aerobes

This compound is active against many Gram-positive organisms, including methicillin-susceptible staphylococci and most streptococci[13][14]. It is typically 10 to 20 times more active than methicillin against susceptible staphylococci[13][14]. While imipenem may be two- to eight-fold more active against staphylococci, this compound shows excellent activity against streptococcal species[5][6][13]. A critical limitation is its lack of activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium[13][15][16].

Table 2: In-Vitro Activity of this compound against Gram-Positive Clinical Isolates

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Susceptibility (%) | Reference |

| Staphylococcus aureus (MSSA) | - | - | 0.015 - 64 | 100% | [10][12] |

| Streptococcus pneumoniae | - | - | ≤0.008 - 0.25 | 100% | [10][11][12] |

| Streptococcus pyogenes | - | - | ≤0.008 - 0.25 | 100% | [10][12] |

| Enterococcus faecalis (VSE) | - | - | 0.06 - >128 | Moderate Activity | [10][13] |

Note: MSSA = Methicillin-Susceptible Staphylococcus aureus; VSE = Vancomycin-Susceptible Enterococci. This compound is not active against MRSA.

Anaerobic Bacteria

This compound demonstrates excellent efficacy against a wide range of anaerobic bacteria, making it a valuable agent for treating mixed infections, such as intra-abdominal infections[3][15]. Its activity is comparable to imipenem against the Bacteroides fragilis group[5][6].

Table 3: In-Vitro Activity of this compound against Anaerobic Clinical Isolates

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Susceptibility (%) | Reference |

| Bacteroides fragilis group | - | 0.25 | 0.03 - 8 | 100% | [5][10][12] |

| Clostridium spp. | - | - | 0.08 - 2 | - | [10] |

| Anaerobic Gram-positive cocci | - | - | ≤0.06 - 0.5 | - | [10] |

| Fusobacterium spp. | - | - | 0.016 - 8 | - | [10] |

Experimental Protocols for Susceptibility Testing

The determination of this compound's in-vitro activity is performed using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[17][18]. These protocols ensure reproducibility and allow for consistent interpretation of results across different laboratories.

Broth Microdilution Method (Reference Method)

This is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent : this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations (e.g., 0.004 - 32 µg/ml)[19]. These dilutions are dispensed into the wells of a microtiter plate.

-

Inoculum Preparation : A standardized inoculum is prepared from 3-5 morphologically similar colonies grown on a non-selective agar plate. The colonies are suspended in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation : The microtiter plates containing the this compound dilutions are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific media and incubation conditions may be required as outlined in CLSI document M45[20].

-

MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plate wells.

-

Interpretation : The resulting MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to the clinical breakpoints published by CLSI or EUCAST[19][21]. These breakpoints are periodically reviewed and updated based on new resistance and clinical data[22][23].

Agar Dilution Method

This method is similar in principle to broth microdilution but is performed on a solid medium.

-

Plate Preparation : Two-fold serial dilutions of this compound are prepared and added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation : The bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculation and Incubation : The surfaces of the agar plates are spot-inoculated with the bacterial suspension. The plates are then incubated under the same conditions as the broth method (35°C ± 2°C for 16-20 hours).

-

MIC Determination : The MIC is the lowest concentration of this compound incorporated into the agar that prevents the growth of the bacterial isolate[5].

Visualizations

Workflow for Antimicrobial Susceptibility Testing (AST)

The following diagram illustrates the standardized workflow for determining the susceptibility of a clinical isolate to this compound.

Caption: Standard workflow for antimicrobial susceptibility testing of clinical isolates.

This compound's Spectrum of Activity: A Logical Overview

This diagram categorizes key clinical isolates based on their general susceptibility to this compound.

Caption: Logical categorization of this compound's antibacterial spectrum.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. droracle.ai [droracle.ai]

- 3. This compound, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In-vitro activity of this compound against clinical isolates obtained in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro activity of this compound against clinical isolates obtained in Canada. | Semantic Scholar [semanticscholar.org]

- 7. High-level resistance to this compound in clinical isolates of Pseudomonas aeruginosa in the absence of carbapenemases: role of active efflux and porin alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Epidemiology and Mechanisms of High-Level Resistance to this compound and Imipenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro activity of this compound against clinical isolates in a multicentre study in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Antimicrobial activities of this compound against clinically isolated strains. The result against strains isolated from blood and cerebrospinal fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative in vitro activity of this compound, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Activity of this compound, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. droracle.ai [droracle.ai]

- 17. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

- 18. EUCAST: Rationale Documents [eucast.org]

- 19. media.beckmancoulter.com [media.beckmancoulter.com]

- 20. goums.ac.ir [goums.ac.ir]

- 21. researchgate.net [researchgate.net]

- 22. ihma.com [ihma.com]

- 23. Impact of 2020 EUCAST criteria on this compound prescription for the treatment of Pseudomonas aeruginosa infections: an observational study in a university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Efflux Pumps in Meropenem Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meropenem, a broad-spectrum carbapenem antibiotic, is a last-resort treatment for severe bacterial infections. However, its efficacy is increasingly threatened by the emergence of resistance, with efflux pumps playing a pivotal role. This technical guide provides an in-depth examination of the contribution of bacterial efflux pumps to this compound resistance. We will explore the major efflux pump superfamilies, their mechanisms of action, regulatory pathways, and the quantitative impact on this compound susceptibility. This guide also details key experimental protocols for studying efflux pump activity and includes visualizations of regulatory pathways and experimental workflows to aid in research and drug development efforts aimed at overcoming this significant clinical challenge.

Introduction to Efflux Pumps and this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell.[1] This extrusion process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. In Gram-negative bacteria, efflux pumps are a major mechanism of intrinsic and acquired resistance to multiple classes of antibiotics.[1][2]

This compound, like other β-lactam antibiotics, acts by inhibiting peptidoglycan synthesis in the bacterial cell wall.[3] Resistance to this compound can arise through several mechanisms, including enzymatic degradation by carbapenemases, alterations in the drug's target (penicillin-binding proteins), and reduced outer membrane permeability.[3][4] However, the overexpression of efflux pumps is increasingly recognized as a clinically significant contributor to high-level this compound resistance, often working in concert with other resistance mechanisms.[3][5]

Major Efflux Pump Families Implicated in this compound Resistance

Several superfamilies of efflux pumps are involved in antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being the most clinically significant in Gram-negative bacteria concerning this compound resistance.[6][7]

-

Resistance-Nodulation-Division (RND) Superfamily: RND pumps are complex tripartite systems that span both the inner and outer membranes of Gram-negative bacteria.[6][7] They consist of an inner membrane transporter protein (the RND protein), a periplasmic membrane fusion protein (MFP), and an outer membrane factor (OMF).[7] This structure allows for the direct extrusion of substrates from the cytoplasm or periplasm to the extracellular medium. Key RND pumps involved in this compound resistance include:

-

MexAB-OprM in Pseudomonas aeruginosa : This is one of the most well-characterized RND efflux systems and is constitutively expressed, contributing to intrinsic resistance.[8][9] this compound is a known substrate for MexAB-OprM, and overexpression of this pump leads to decreased susceptibility.[8][9]

-

MexCD-OprJ in Pseudomonas aeruginosa : While not typically expressed under normal conditions, mutations in its regulator can lead to overexpression and contribute to resistance against this compound and other antibiotics.[3][8]

-

MexXY-OprM in Pseudomonas aeruginosa : This pump can be induced by certain antibiotics and contributes to resistance to a broad range of antimicrobials, including this compound.[3][8]

-

AdeABC in Acinetobacter baumannii : This is a clinically important RND efflux pump in A. baumannii, and its overexpression is a significant factor in carbapenem resistance.[10]

-

Other efflux pump families, such as the Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, Multidrug and Toxic Compound Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily, are also involved in antibiotic resistance, though their role in this compound resistance is generally considered less prominent than that of the RND family in key Gram-negative pathogens.[6][7]

Quantitative Impact of Efflux Pumps on this compound Susceptibility

The overexpression of efflux pumps can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound. The use of efflux pump inhibitors (EPIs) in susceptibility testing can help quantify the contribution of efflux pumps to resistance. A significant reduction in the MIC in the presence of an EPI is indicative of efflux-mediated resistance.

Table 1: Impact of Efflux Pump Inhibitors on this compound MICs in Pseudomonas aeruginosa

| Isolate Type | This compound MIC (µg/mL) | This compound MIC with PAβN (50 µg/mL) (µg/mL) | Fold Decrease in MIC | Reference |

| MBL-producing | ≥128 | Not specified | Not specified | [5] |

| Non-MBL producers | 8.0 - 256.0 | Not specified | ≥2log2 considered significant | [5] |

| Isolate WCH6691 | Not specified | Not specified | ≥4-fold reduction observed | [11] |

| OprM++, OprD+ | 4 | 0.5 | 8 | [9] |

| OprM++, OprD- | 16 | 0.5 | 32 | [9] |

MBL: Metallo-β-lactamase; PAβN: Phenylalanine-arginine β-naphthylamide (an efflux pump inhibitor)

Table 2: Efflux Pump Gene Overexpression in this compound-Resistant Pseudomonas aeruginosa

| Efflux Pump Gene | Percentage of Overexpression in Resistant Isolates | Reference |

| mexA | 54.2% | [12] |

| mexB | 51.4% | [12] |

| oprM | 8.6% | [12] |

| mexCD-OprJ | 75% | [3] |

| mexXY-OprM | 62% | [3] |

| mexAB-OprM | 21.8% | [3] |

| mexEF-OprN | 18.7% | [3] |

Regulation of Efflux Pump Expression

The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins. Understanding these regulatory pathways is crucial for developing strategies to inhibit efflux pump activity.

Regulation of MexAB-OprM in Pseudomonas aeruginosa

The mexAB-oprM operon is primarily regulated by three transcriptional repressors: MexR, NalC, and NalD.[13] Mutations in the genes encoding these repressors can lead to the overexpression of the MexAB-OprM pump.

Caption: Regulation of the MexAB-OprM efflux pump in P. aeruginosa.

Regulation of AdeABC in Acinetobacter baumannii

The expression of the adeABC operon is controlled by a two-component regulatory system, AdeRS. AdeS is a sensor kinase that, upon receiving a signal, phosphorylates the response regulator AdeR. Phosphorylated AdeR then activates the transcription of the adeABC operon. Mutations in adeS or adeR can lead to constitutive overexpression of the pump.

Caption: Regulation of the AdeABC efflux pump in A. baumannii.

Experimental Protocols for Studying Efflux Pump-Mediated this compound Resistance

Investigating the role of efflux pumps in this compound resistance requires specific experimental methodologies. Below are detailed protocols for key experiments.

Phenotypic Detection of Efflux Pump Activity using an Efflux Pump Inhibitor

This protocol determines the contribution of efflux pumps to this compound resistance by comparing the MIC of this compound with and without an EPI.

Materials:

-

Bacterial isolates to be tested

-

Mueller-Hinton (MH) agar or broth

-

This compound powder

-

Efflux pump inhibitor (EPI), e.g., Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

-

96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)

-

Sterile tubes and pipettes

-

Incubator

Protocol (Broth Microdilution Method):

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 2560 µg/mL) in a suitable solvent as per the manufacturer's instructions.

-

Prepare EPI Stock Solution: Prepare a stock solution of the EPI (e.g., PAβN at 5 mg/mL in a suitable solvent). The final concentration of PAβN in the assay is typically 50 µg/mL.[5] For CCCP, a final concentration of 2.5 µg/mL can be used.[12]

-

Prepare Bacterial Inoculum: Culture the bacterial isolates overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.

-

Prepare Microtiter Plates:

-

Plate 1 (this compound only): Perform serial two-fold dilutions of this compound in MH broth in a 96-well plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).[5]

-

Plate 2 (this compound + EPI): Prepare the same serial dilutions of this compound in MH broth that also contains the EPI at its final working concentration.

-

-

Inoculate Plates: Add the prepared bacterial inoculum to each well of both plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Interpretation: A four-fold or greater decrease in the this compound MIC in the presence of the EPI is considered indicative of significant efflux pump activity.[12]

Caption: Workflow for phenotypic detection of efflux pump activity.

Genotypic Detection of Efflux Pump Gene Expression by Real-Time PCR (RT-PCR)

This protocol quantifies the expression levels of specific efflux pump genes to determine if they are overexpressed in resistant isolates compared to susceptible controls.

Materials:

-

Bacterial isolates (test and control strains)

-

RNA extraction kit (e.g., QIAamp DNA Mini Kit for DNA extraction prior to RNA extraction, or a dedicated RNA extraction kit)

-

Reverse transcriptase kit

-

Real-time PCR machine

-

Primers specific for the target efflux pump genes (e.g., mexA, mexB, oprM) and a housekeeping gene (for normalization)

-

SYBR Green or other fluorescent dye-based PCR master mix

-

Nuclease-free water

Protocol:

-

RNA Extraction:

-

Grow bacterial cultures to mid-log phase.

-

Extract total RNA from the test and control isolates using a commercial RNA extraction kit, following the manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

-

-

Real-Time PCR:

-

Set up the real-time PCR reaction with the cDNA as the template, specific primers for the target and housekeeping genes, and the PCR master mix.

-

Run the reaction in a real-time PCR machine using an appropriate cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes for both the test and control isolates.

-

Calculate the relative expression of the target genes in the test isolates compared to the control using the ΔΔCt method.

-

-

Interpretation: A significant increase (e.g., >2-fold) in the relative expression of an efflux pump gene in a resistant isolate compared to a susceptible control indicates overexpression.

Caption: Workflow for genotypic detection of efflux pump gene expression.

Conclusion and Future Directions

Efflux pumps are a formidable mechanism of resistance to this compound in clinically important Gram-negative pathogens. Their ability to extrude a broad range of antibiotics makes them a significant challenge in the treatment of infectious diseases. A thorough understanding of the types of efflux pumps, their regulation, and their impact on antibiotic susceptibility is essential for the development of effective countermeasures.

Future research should focus on:

-

Development of potent and specific efflux pump inhibitors: While several EPIs have been identified, none are currently approved for clinical use due to issues with toxicity and efficacy.

-

Discovery of novel antimicrobial agents that are not substrates for efflux pumps: Designing antibiotics that can bypass or are not recognized by these pumps is a promising strategy.

-

Understanding the interplay between efflux pumps and other resistance mechanisms: A holistic view of resistance is necessary to develop combination therapies that can overcome multiple resistance determinants simultaneously.

By continuing to investigate the fundamental biology of efflux pumps and their role in this compound resistance, the scientific community can pave the way for innovative therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. scispace.com [scispace.com]

- 2. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Epidemiology and Mechanisms of High-Level Resistance to this compound and Imipenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Carbapenem resistance in Pseudomonas aeruginosa - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. The impact of efflux pumps on this compound susceptibility among metallo-β-lactamase-producing and nonproducing Pseudomonas aeruginosa: Insights for better antimicrobial stewardship | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]

- 6. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay of Efflux System, ampC, and oprD Expression in Carbapenem Resistance of Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbapenem Activities against Pseudomonas aeruginosa: Respective Contributions of OprD and Efflux Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mid.journals.ekb.eg [mid.journals.ekb.eg]

- 13. mdpi.com [mdpi.com]

The Rise of the Superbugs: An In-depth Technical Guide to the Emergence and Spread of Meropenem-resistant Enterobacteriaceae

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating emergence and global dissemination of Meropenem-resistant Enterobacteriaceae (MRE) represent a critical threat to public health. Carbapenems, including this compound, are often the last line of defense against infections caused by multidrug-resistant Gram-negative bacteria. The erosion of their efficacy, driven by a complex interplay of genetic and regulatory factors, necessitates a comprehensive understanding of the underlying mechanisms to guide the development of novel therapeutic strategies. This technical guide provides an in-depth analysis of the molecular underpinnings of this compound resistance in Enterobacteriaceae, detailed experimental protocols for their detection and characterization, and a global overview of their prevalence. The primary mechanisms of resistance involve the production of carbapenem-hydrolyzing enzymes (carbapenemases), decreased outer membrane permeability due to porin loss, and the overexpression of efflux pumps. These resistance determinants are often encoded on mobile genetic elements, facilitating their rapid spread among diverse bacterial species. The regulation of these resistance mechanisms is tightly controlled by intricate signaling networks, including two-component systems and global transcriptional regulators, which respond to environmental cues and antibiotic stress. This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the fight against antimicrobial resistance.

Introduction